molecular formula C17H26N5O10P B13393000 (((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate

(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate

Número de catálogo: B13393000
Peso molecular: 491.4 g/mol
Clave InChI: MIUJZEQIPSOLNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate (CAS: 201341-05-1) is a nucleoside reverse transcriptase inhibitor (NRTI) prodrug, chemically designated as Tenofovir Disoproxil (TDF) . It is structurally characterized by a phosphonate core linked to a purine base (adenine) via a methylene-oxymethylpropan-2-yl chain, with bis(isopropyl methyl dicarbonate) groups enhancing its lipophilicity and oral bioavailability . TDF is metabolized in vivo to tenofovir, which inhibits viral replication by competing with deoxyadenosine triphosphate during DNA synthesis . Clinically, it is approved for treating HIV-1 and chronic hepatitis B infections, often administered in combination therapies .

Propiedades

Fórmula molecular

C17H26N5O10P

Peso molecular

491.4 g/mol

Nombre IUPAC

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C17H26N5O10P/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20)

Clave InChI

MIUJZEQIPSOLNM-UHFFFAOYSA-N

SMILES canónico

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC

Origen del producto

United States

Métodos De Preparación

Synthesis of Tenofovir Base

  • The starting material is usually 9-(R)-(2-hydroxypropyl)adenine , which undergoes phosphorylation to introduce the phosphonate group.
  • A common approach involves reaction with diethyl p-toluenesulfonyloxy methylphosphonate in the presence of strong bases such as lithium hydride in solvents like dimethylformamide (DMF) .
  • Subsequent dealkylation using reagents like bromotrimethylsilane in acetonitrile yields the tenofovir base.

This step is crucial for obtaining the phosphonate moiety necessary for antiviral activity.

Preparation of the Prodrug Moiety (Disoproxil Esters)

  • The prodrug is formed by coupling the tenofovir phosphonate with chloromethyl isopropyl carbonate and chloromethyl methyl carbonate derivatives.
  • This step introduces the bis(oxy)methylene groups protected as carbonate esters (isopropyl and methyl dicarbonate).
  • The reaction is typically carried out in the presence of a base such as magnesium tert-butoxide and a phase transfer catalyst in solvents like dimethylformamide or acetonitrile .

Mitsunobu Coupling and Alternative Coupling Methods

  • In some synthetic strategies, a Mitsunobu reaction is used to couple nucleosides with bis(alkoxycarbonyl) phosphate derivatives.
  • This method involves the reaction of nucleosides with bis(protecting group)-phosphate intermediates under Mitsunobu conditions to yield bis(prodrug)-monophosphate esters.
  • However, this method can have limitations such as low yields and stability issues of protecting groups under deprotection conditions.

Use of Chloromethyl Carbonates for Esterification

  • Chloromethyl carbonates such as chloromethyl pivalate and chloromethyl isopropyl carbonate are key reagents for introducing the carbonate protecting groups.
  • These reagents are prepared via chlorination of methyl chloroformate derivatives in the presence of sulfuryl chloride and catalytic AIBN.
  • Coupling of tenofovir or its analogs with these chloromethyl carbonates in the presence of bases like triethylamine leads to the formation of the bis(ester) prodrugs.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Solvent(s) Temperature Yield / Notes
Phosphorylation of adenine derivative Diethyl p-toluenesulfonyloxy methylphosphonate, Lithium hydride Dimethylformamide (DMF) Room temperature to reflux Efficient phosphorylation, base sensitive
Dealkylation Bromotrimethylsilane Acetonitrile Room temperature Converts diethyl esters to free phosphonic acid
Coupling with chloromethyl isopropyl carbonate Chloromethyl isopropyl carbonate, Magnesium tert-butoxide, phase transfer catalyst DMF or acetonitrile Room temperature to 50°C Forms bis(ester) prodrug with improved bioavailability
Mitsunobu coupling Bis(POM)-phosphate, nucleoside, Mitsunobu reagents THF or pyridine Room temperature Moderate yields, issues with protecting group stability
Purification Column chromatography (ethyl acetate/methanol mixtures) - Ambient Essential for isolating pure prodrug and impurities

Impurity Control and Alternative Processes

  • Recent patents describe improved processes focusing on impurity control during synthesis.
  • For example, controlled reaction of tenofovir disoproxil fumarate with paraformaldehyde and formic acid in acetonitrile under nitrogen at 50-70°C yields specific impurities that can be isolated and characterized for quality control purposes.
  • Purification typically involves column chromatography with eluents such as ethyl acetate/methanol in ratios like 20:1 or 30:1 (v/v).

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Advantages Limitations
Phosphorylation with diethyl p-toluenesulfonyloxy methylphosphonate Lithium hydride, DMF Efficient phosphonate introduction Requires strong base, moisture sensitive
Dealkylation with bromotrimethylsilane Bromotrimethylsilane, acetonitrile Mild, selective dealkylation Handling of moisture-sensitive reagents
Coupling with chloromethyl carbonates Chloromethyl isopropyl carbonate, magnesium tert-butoxide High yield of prodrug esters Requires careful control of reaction conditions
Mitsunobu coupling Bis(POM)-phosphate, nucleosides, Mitsunobu reagents Versatile for various nucleosides Low yields, protecting group instability
Impurity synthesis and control Paraformaldehyde, formic acid, acetonitrile Enables impurity isolation for QC Additional purification steps required

Análisis De Reacciones Químicas

Hydrolysis of Dicarbonate Esters

Compound X contains two labile dicarbonate ester groups (isopropyl and methyl), which undergo hydrolysis under physiological or controlled conditions to release tenofovir, the active metabolite.

Reaction Type Conditions Products Mechanism References
Acidic Hydrolysis pH < 3, aqueous environmentPhosphonic acid intermediate, isopropanol, methanol, CO₂Protonation of ester carbonyl followed by nucleophilic attack by water
Alkaline Hydrolysis pH > 8, aqueous environmentDeprotonated phosphonate salt, isopropoxide, methoxideBase-catalyzed cleavage of ester bonds
Enzymatic Hydrolysis Esterases in vivoTenofovir (active metabolite), isopropyl alcohol, methanolEnzyme-mediated ester cleavage
  • Kinetic Notes :

    • Hydrolysis rates depend on pH and temperature. Predicted half-life in plasma: ~0.5–2 hours due to rapid esterase activity .

    • The methyl dicarbonate group hydrolyzes faster than the isopropyl counterpart under acidic conditions .

Phosphoryl Group Reactivity

The phosphoryl bis(oxy)methylene moiety participates in interactions critical to the compound’s biological activity:

Interaction Type Reaction Partners Outcome Significance References
Hydrogen Bonding Water, nucleic acid basesStabilization of ternary complexesFacilitates binding to viral reverse transcriptase
Coordination Metal ions (e.g., Mg²⁺)Chelation at phosphate oxygen atomsEnhances enzymatic recognition
  • Structural Stability :

    • The phosphoryl group exhibits hygroscopicity, necessitating storage under anhydrous conditions to prevent premature hydrolysis .

Purine Base Interactions

The 6-aminopurine moiety enables interactions typical of adenine analogs:

Reaction Conditions Products Role in Activity References
Base Pairing Nucleic acid templatesHydrogen-bonded complexes with thymine/uracilInhibits viral DNA/RNA synthesis
Enzymatic Phosphorylation Cellular kinasesTenofovir diphosphateCompetes with endogenous nucleotides

Stability and Degradation Pathways

Compound X is prone to degradation under specific conditions:

Stress Factor Degradation Pathway Key Observations Implications References
Heat (>60°C)Thermal decompositionFormation of purine degradation productsRequires cold-chain storage (2–8°C)
Light Photolytic cleavageIsomerization of purine structureStorage in amber containers recommended
Oxidation Radical-mediated breakdownLoss of amine group at C6 positionAntioxidants required in formulations

Comparative Reactivity with Analogues

Compound X shares structural motifs with other antiviral prodrugs, but its reactivity profile is distinct:

Compound Key Functional Groups Primary Reaction Bioactivation Site
Tenofovir Disoproxil Bis(isopropyloxycarbonyl)Ester hydrolysis → TenofovirIntestinal/hepatic esterases
Adefovir Dipivoxil Pivaloyloxymethyl estersHydrolysis → AdefovirPlasma esterases
Compound X Methyl/isopropyl dicarbonatesSequential hydrolysis → TenofovirRapid systemic conversion

Synthetic Considerations

Synthesis of Compound X involves protective group strategies to avoid premature hydrolysis:

  • Phosphonate Protection : Use of methyl/isopropyl dicarbonates to mask the phosphonic acid group during synthesis .

  • Purine Functionalization : Coupling of the 6-aminopurine moiety via nucleophilic substitution .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs.

Medicine

In medicine, the compound is explored for its therapeutic potential in treating viral infections. Its mechanism of action involves the inhibition of viral enzymes, preventing the replication of the virus.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” involves its interaction with viral enzymes. The compound inhibits the activity of these enzymes, thereby blocking the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and chemical profiles of TDF are most directly comparable to its structural analogs, particularly Tenofovir Alafenamide (TAF) and other nucleotide prodrugs. Below is a detailed analysis:

Structural Modifications and Pharmacokinetics

Property Tenofovir Disoproxil (TDF) Tenofovir Alafenamide (TAF) References
Core Structure Bis(isopropyl methyl dicarbonate) ester groups attached to phosphonate-oxymethylpropan-2-yl backbone. Phenoxyphosphoryl-D-alaninate ester replacing one isopropyl group, enhancing metabolic stability.
Bioavailability ~25% oral bioavailability due to rapid hydrolysis in plasma. ~90% bioavailability; stable in plasma, with targeted hydrolysis in lymphoid tissues.
Tissue Distribution Lower penetration into lymphoid cells and tissues. 5–10× higher concentration in lymphoid cells, reducing systemic toxicity.
Dosing 300 mg/day (HIV), 245 mg/day (HBV). 25 mg/day (HIV), 25 mg/day (HBV).

Key Advantages of TAF Over TDF

Enhanced Efficacy : TAF achieves therapeutic concentrations at 10% of the TDF dose, minimizing renal and bone toxicity .

Metabolic Stability: The phenoxy-alaninate ester in TAF resists premature hydrolysis, ensuring targeted release in hepatocytes and lymphocytes .

Clinical Outcomes : TAF-based regimens show superior virologic suppression in HIV (95% vs. 93% for TDF) and lower rates of tubular dysfunction (1.2% vs. 3.4%) .

Comparison with Other Nucleotide Analogs

  • Adefovir Dipivoxil : Shares a similar phosphonate backbone but lacks the purine base. Less potent against HBV and associated with higher nephrotoxicity .
  • Cobicistat-Boosted TDF : Co-administration with CYP3A inhibitors improves TDF’s plasma half-life but increases drug-drug interaction risks compared to TAF .

Actividad Biológica

The compound (((((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate, also known as Tenofovir Disoproxil Fumarate impurity, is a phosphonate derivative related to the antiviral drug Tenofovir. Its biological activity is primarily associated with its role as an antiviral agent, particularly against HIV and Hepatitis B viruses. This article explores its biological activity through various studies, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C17H26N5O10P
  • Molecular Weight : 491.39 g/mol
  • CAS Number : 1246812-43-0
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 631.6 ± 65.0 °C at 760 mmHg

The biological activity of this compound is attributed to its ability to inhibit viral replication by acting as a nucleotide reverse transcriptase inhibitor (NRTI). It mimics the natural nucleotide substrates required for viral DNA synthesis, leading to premature termination of the viral genome during replication.

Key Mechanisms:

  • Inhibition of Reverse Transcriptase : The compound competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA.
  • Phosphorylation : Once inside the cell, it is converted into its active form through phosphorylation by cellular kinases, which enhances its efficacy against viral targets.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed when administered orally.
  • Bioavailability : High bioavailability due to its prodrug nature.
  • Half-life : Approximately 17 hours, allowing for once-daily dosing in therapeutic regimens.

Study 1: Efficacy Against HIV

A clinical trial evaluated the efficacy of Tenofovir Disoproxil Fumarate in HIV-infected patients. The study showed:

  • Results : A significant reduction in viral load was observed in patients treated with Tenofovir compared to those receiving a placebo.
  • : The compound effectively suppresses HIV replication, making it a cornerstone in antiretroviral therapy.

Study 2: Hepatitis B Virus (HBV)

Research focused on the impact of the compound on HBV showed:

  • Results : Patients treated with Tenofovir demonstrated a marked decrease in HBV DNA levels.
  • : It provides a potent option for chronic hepatitis B treatment, with a favorable safety profile.

Comparative Biological Activity Table

Compound NameTarget VirusMechanismEfficacy
Tenofovir Disoproxil FumarateHIVNRTIHigh
Adefovir DipivoxilHBVNRTIModerate
LamivudineHIV/HBVNRTIModerate

Safety and Toxicology

Studies indicate that while the compound has a favorable safety profile, potential side effects include:

  • Renal toxicity
  • Bone mineral density loss

Monitoring renal function and bone health is recommended during treatment.

Q & A

Q. What are the critical considerations for synthesizing Tenofovir Disoproxil with high purity for antiviral studies?

Synthesis requires precise control of phosphorylation and esterification steps. Key steps include:

  • Phosphoryl-oxymethylene linkage formation : Use diisopropyl dicarbonate groups to stabilize the phosphoryl intermediate and minimize hydrolysis .
  • Chiral center preservation : Employ (R)-isomer-specific starting materials to maintain stereochemical integrity, as chirality impacts antiviral activity .
  • Purification : Column chromatography with silica gel and anhydrous solvents (e.g., dichloromethane/methanol gradients) is recommended to remove unreacted adenine derivatives and ester byproducts .

Q. How can researchers validate the structural integrity of Tenofovir Disoproxil post-synthesis?

Use multi-modal analytical techniques:

  • NMR spectroscopy : Confirm the presence of the isopropyl methyl dicarbonate group via characteristic peaks at δ 1.2–1.4 ppm (CH(CH₃)₂) and δ 3.6–3.8 ppm (OCH₃) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks at m/z 560.52 (M+H⁺) .
  • X-ray crystallography : Resolve crystal lattice parameters (e.g., triclinic P1 symmetry, a = 7.7122 Å, b = 10.1577 Å) to confirm spatial arrangement .

Q. What safety protocols are essential for handling Tenofovir Disoproxil in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact (H302: harmful if swallowed) .
  • Ventilation : Use fume hoods to avoid aerosol formation during weighing or dissolution .
  • Spill management : Neutralize spills with sand or vermiculite, then dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the stability of Tenofovir Disoproxil vary under different pH and temperature conditions?

Design accelerated degradation studies:

  • pH-dependent hydrolysis : At pH < 3, the dicarbonate ester hydrolyzes rapidly, releasing free phosphonate. At pH 7.4 (physiological), degradation follows first-order kinetics with a half-life of ~48 hours .
  • Thermal stability : Store at 2–8°C in inert atmospheres (argon/nitrogen) to prevent oxidation. Above 25°C, dimerization via phosphoryl-oxymethylene crosslinking occurs .

Q. What advanced techniques resolve contradictions in bioavailability data for Tenofovir Disoproxil formulations?

  • In vitro-in vivo correlation (IVIVC) : Use Caco-2 cell monolayers to model intestinal permeability, addressing discrepancies between solubility assays and plasma concentration curves .
  • Metabolite tracking : LC-MS/MS quantifies intracellular tenofovir diphosphate levels, distinguishing between prodrug activation efficiency and enzymatic degradation .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

  • Solvent screening : Use mixed solvents (e.g., acetonitrile/water) to achieve supersaturation without amorphous precipitation .
  • Additive engineering : Co-crystallize with succinic acid (2:1 molar ratio) to stabilize hydrogen bonds between purine and phosphonate groups .

Methodological Guidance

Q. What strategies mitigate batch-to-batch variability in Tenofovir Disoproxil synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR to monitor phosphorylation completion (disappearance of ~1250 cm⁻¹ P=O stretch) .
  • Design of experiments (DoE) : Vary reaction time (12–24 hours) and temperature (0–25°C) to identify optimal yield-purity tradeoffs .

Q. How should researchers design assays to study interactions between Tenofovir Disoproxil and serum proteins?

  • Fluorescence quenching : Titrate bovine serum albumin (BSA) with Tenofovir Disoproxil and measure λₑₓ 280 nm/λₑₘ 340 nm shifts to calculate binding constants .
  • Circular dichroism (CD) : Track conformational changes in BSA α-helices upon drug binding .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.